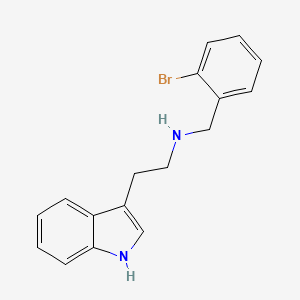

N-(2-bromobenzyl)-2-(1H-indol-3-yl)ethanamine

Description

N-(2-Bromobenzyl)-2-(1H-indol-3-yl)ethanamine is a synthetic indole-derived secondary amine characterized by a 2-bromobenzyl group attached to the ethylamine side chain of the indole scaffold. The indole moiety, a bicyclic aromatic heterocycle, is a critical pharmacophore in bioactive compounds, influencing interactions with neurotransmitter receptors and antimicrobial targets . The bromine substituent on the benzyl group enhances lipophilicity and may modulate binding affinity to biological targets, such as serotonin receptors or microbial enzymes.

Physicochemical Properties (extrapolated from structural analogs):

Properties

IUPAC Name |

N-[(2-bromophenyl)methyl]-2-(1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2/c18-16-7-3-1-5-14(16)11-19-10-9-13-12-20-17-8-4-2-6-15(13)17/h1-8,12,19-20H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHXYQKTLIINHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromobenzyl)-2-(1H-indol-3-yl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromobenzyl chloride and 1H-indole-3-ethanamine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Procedure: The 2-bromobenzyl chloride is added dropwise to a solution of 1H-indole-3-ethanamine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromobenzyl)-2-(1H-indol-3-yl)ethanamine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The indole moiety can undergo oxidation and reduction reactions, potentially altering its electronic properties.

Coupling Reactions: The compound can participate in coupling reactions, forming larger, more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Substitution: Products will vary depending on the nucleophile used, resulting in compounds like N-(2-azidobenzyl)-2-(1H-indol-3-yl)ethanamine.

Oxidation: Oxidation of the indole ring can lead to compounds like indole-3-carboxaldehyde.

Reduction: Reduction can yield compounds with altered functional groups, such as indoline derivatives.

Scientific Research Applications

N-(2-bromobenzyl)-2-(1H-indol-3-yl)ethanamine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of compounds with anticancer or antimicrobial properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, useful in various organic reactions.

Biological Studies: It is used in studies investigating the biological activity of indole derivatives, including their interactions with enzymes and receptors.

Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-bromobenzyl)-2-(1H-indol-3-yl)ethanamine exerts its effects depends on its specific application:

Pharmacological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Chemical Reactivity: The presence of the bromobenzyl and indole groups allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of N-Benzyl Indole Derivatives

Key Observations:

- Substituent Effects: The position and electronegativity of halogen substituents (Br vs. F) influence receptor binding. Bromine’s bulkiness and electron-withdrawing nature enhance 5-HT2A affinity in NBOMe compounds but may reduce metabolic stability .

- Toxicity Profile: NBOMe derivatives exhibit severe neurotoxicity (e.g., seizures, hyperthermia) at low doses, whereas unsubstituted indole ethanamines (e.g., tryptamine) are less potent .

Indole-Substituted Analogs

Table 2: Impact of Indole Ring Modifications

Key Observations:

- Halogenation: Bromine at the 5-position of indole (as in 5-bromo-2-methylindole derivatives) may enhance antimicrobial activity but requires empirical validation .

- Methylthio Group: The 4-(methylthio)benzyl substituent in related compounds suggests improved blood-brain barrier penetration, relevant for CNS-targeted therapies .

Pharmacological Activity Comparison

Table 3: Activity Profiles of Indole-Ethanamine Derivatives

Key Observations:

- Antimicrobial vs. Psychoactive Trade-offs: Thiazole-indole hybrids show broad-spectrum antimicrobial activity but lack serotonergic effects, whereas NBOMe compounds prioritize CNS activity with negligible antimicrobial action .

- Structural Determinants: The 2-bromobenzyl group in the target compound may balance moderate receptor affinity with reduced toxicity compared to NBOMe derivatives, though empirical data are needed.

Biological Activity

N-(2-bromobenzyl)-2-(1H-indol-3-yl)ethanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in modulating receptor interactions and exhibiting anticancer properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an indole moiety, which is known for its significance in various biological systems, and a bromobenzyl substituent that may enhance its binding affinity to specific receptors. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2 receptor family. Research indicates that modifications on the benzyl group can significantly affect receptor binding and functional activity.

Receptor Binding Affinity

Studies have shown that N-benzyl substitutions enhance the affinity for 5-HT2A receptors, which are implicated in various neuropsychiatric conditions and are targets for psychedelic drugs. For instance, N-benzylated derivatives have demonstrated increased potency at these receptors compared to their non-substituted counterparts .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro assays have shown that it exhibits cytotoxic effects against various cancer cell lines, including colon carcinoma and breast cancer cells. The compound's mechanism involves induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-15 (Colon Cancer) | <10 | Apoptosis induction |

| A431 (Skin Cancer) | <15 | Cell cycle arrest |

Antimicrobial Activity

Additionally, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy was evaluated using the minimum inhibitory concentration (MIC) method, revealing significant antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Case Studies and Research Findings

- Study on Receptor Binding : A comparative study of various N-benzylated tryptamines revealed that those with bromine substitutions had enhanced selectivity for the 5-HT2A receptor over the 5-HT2C receptor, indicating a potential for developing selective psychoactive agents .

- Anticancer Evaluation : In a recent study, this compound was tested against several cancer cell lines. Results indicated that it could induce significant apoptosis in HCT-15 cells via mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Assessment : The compound was also evaluated for its antimicrobial properties against resistant strains of bacteria such as MRSA. It exhibited significant inhibitory effects, positioning it as a candidate for further development in antimicrobial therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.